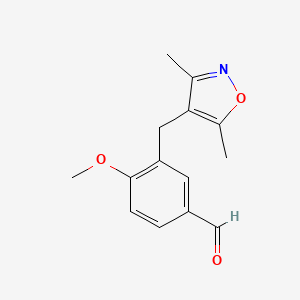![molecular formula C17H13BrN2O B2519518 2-溴-N-[2-(1H-吡咯-1-基)苯基]苯甲酰胺 CAS No. 613659-62-4](/img/structure/B2519518.png)
2-溴-N-[2-(1H-吡咯-1-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrrole moiety linked to the phenyl ring
科学研究应用
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, including signal transduction and gene expression.
作用机制
Target of Action
Compounds containing indole and benzimidazole moieties have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. As mentioned, indole derivatives can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives, the effects could potentially be quite diverse .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure is accomplished by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Pyrrole Introduction:
Industrial Production Methods
Industrial production of 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The pyrrole moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of more complex aromatic or heteroaromatic compounds.
相似化合物的比较
Similar Compounds
2-chloro-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with a chlorine atom instead of bromine.
2-fluoro-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with a fluorine atom instead of bromine.
2-iodo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
属性
IUPAC Name |
2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQQQMJHWNGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2519437.png)
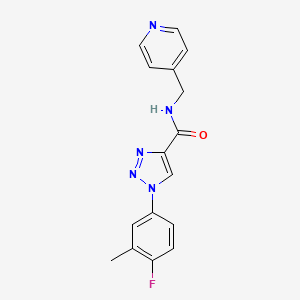
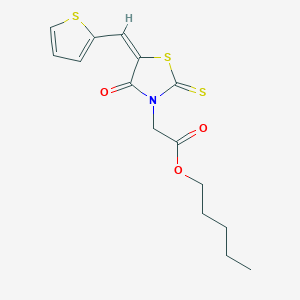
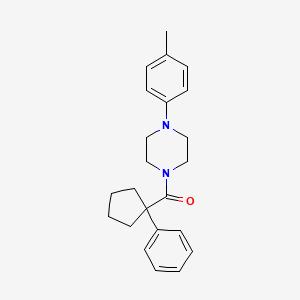
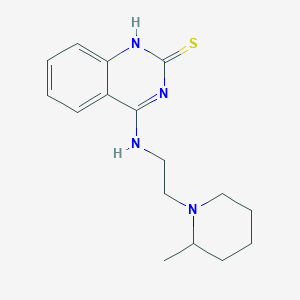
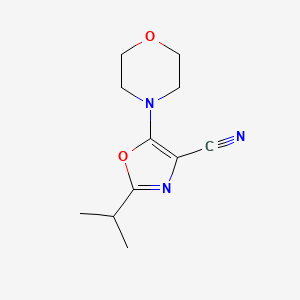
![N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2519448.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2519450.png)
![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)
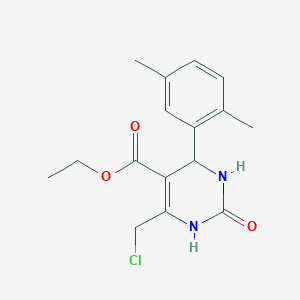
![2-bromo-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2519456.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
